(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[4-(4-methylsulfanylphenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-16-12-4-2-11(3-5-12)13(10-15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMVUDGNZKWJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
A common approach starts with the synthesis of 3-(2-(4-methylphenylsulfhydryl))phenyl glutaric acid or related diketone intermediates. For example:
Condensation Reaction: A compound such as 3-[2-(4-tolylthio)phenyl]glutaric acid (19.8 g, 60 mmol) is melt-condensed with urea (21.6 g, 360 mmol) at 140–150 °C for 4 hours without solvent, yielding a cyclic diketone intermediate.
Alternative Preparation: Diethyl-2,4-diacetyl-3-(2-(4-methylphenylthio)phenyl)glutarate can be prepared by reacting ethyl acetoacetate and piperidine with 2-(4-methylphenylthio)benzaldehyde at room temperature, followed by sodium methoxide treatment and acidic workup, yielding 65% of the target intermediate.
Reduction to the Target Alcohol
The critical step involves reducing the ketone or diketone intermediate to the corresponding piperidin-4-yl methanol derivative:
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3-THF), or borane-dimethyl sulfide are employed as reducing agents.
Solvents: Organic solvents such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, or dioxane are used as reaction media.
Reaction Conditions: The reduction is typically carried out under nitrogen atmosphere with temperature control between 0 and 100 °C, preferably 30–80 °C. For example, LiAlH4 (5.1 g, 39 mmol) in 140 mL THF is cooled to 8 °C before dropwise addition of the ketone solution, followed by stirring and refluxing for several hours.
Workup: After completion, the reaction mixture is quenched with water or dilute acid, extracted with ethyl acetate, washed with sodium bicarbonate solution, dried, and concentrated to isolate the product as a white solid.
Additional Steps and Purification
Recrystallization: The crude product is often recrystallized from ethyl acetate to improve purity, yielding a white crystalline solid with melting points reported around 164–166 °C.
pH Adjustments and Extraction: Acid-base extractions are used to remove impurities and isolate the desired compound.
Representative Synthesis Scheme (Summary Table)
Additional Synthetic Routes and Related Methods
While the above method is the most direct for this compound, related piperidin-4-yl methanol derivatives have been synthesized via:
N-Acetylation and Friedel-Crafts Acylation: Starting from 4-piperidinecarboxylic acid, N-acetylation followed by Friedel-Crafts acylation and Grignard addition has been used for α,α-diphenyl-4-piperidinemethanol synthesis, which shares mechanistic similarity but differs in substituents.
Substitution Reactions for Methylthio Group Introduction: 4-bromobenzene acetonitrile or 4-chlorophenylacetic acid can be reacted with sodium methyl mercaptide under copper catalysis at 130 °C to introduce the methylthio substituent on the phenyl ring, yielding intermediates for further synthesis.
Research Findings and Industrial Relevance
The described reduction methods using LiAlH4 or borane reagents provide high yields and are suitable for scale-up due to commercially available reagents and straightforward operation.
The melt-condensation step with urea is solvent-free, reducing environmental impact and simplifying purification, which is advantageous for industrial production.
The overall synthetic route balances efficiency, cost, and environmental considerations, making it suitable for pharmaceutical intermediate manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
CNS Disorders
Research indicates that (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol may exhibit neuropharmacological effects, potentially serving as a treatment for central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it could interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study : A study evaluated the efficacy of piperidine derivatives in treating depression and anxiety disorders. The findings suggested that compounds similar to this compound could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further investigation into their therapeutic use in mood disorders.
Anticancer Activity
The compound's derivatives have been assessed for their cytotoxic effects against various cancer cell lines. Preliminary studies have shown promising results, indicating that these compounds can inhibit the growth of cancer cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa (Cervical) | TBD |
| Related Compound | A549 (Lung) | 25 |
| Related Compound | MCF7 (Breast) | 30 |
Case Study : A publication in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds, revealing significant cytotoxicity against human cancer cell lines while maintaining a favorable safety profile.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Research has focused on modifying the piperidine ring to improve biological activity, leading to the development of novel derivatives with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission and improving cognitive function . Additionally, the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substitutions
*Calculated based on structure.
Key Observations :
- Positional Effects : The target compound’s 4,4-substitution pattern distinguishes it from analogs with substituents at the 3-position (e.g., ). This may alter conformational flexibility and receptor binding.
Heterocyclic Methanol Derivatives
Key Observations :
- Core Heterocycle : Piperidine (6-membered, saturated) vs. pyrazole (5-membered, unsaturated) or pyrimidine (6-membered, aromatic) alters electronic properties and solubility. Piperidines are more flexible, favoring CNS penetration .
- Hydroxymethyl Reactivity : The hydroxymethyl group in the target compound and pyrazole analog enables derivatization (e.g., esterification), a strategy used in prodrug design.
Aromatic Methanol Compounds
Key Observations :
- Planarity vs. Flexibility : Biphenyl derivatives are rigid and planar, contrasting with the piperidine ring’s flexibility. This affects stacking interactions in materials science or DNA intercalation.
- Sulfur Effects : The methylthio group in the target compound vs. phenylthio alters electron-donating capacity and steric bulk, impacting receptor affinity.
Biological Activity
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a methylthio group and a piperidine ring, enhances its lipophilicity and biological interactions, making it a subject of various research studies.
The compound interacts with several enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to modulation of enzyme activity, affecting metabolic pathways crucial for various physiological functions.
Table 1: Interaction with Key Enzymes
| Enzyme | Effect | Mechanism |
|---|---|---|
| Cytochrome P450 | Modulation | Inhibition/Activation of metabolic pathways |
| Kinases | Inhibition | Downregulation of signaling cascades |
| Lipoxygenase | Inhibition | Potential anti-inflammatory effects |
Cellular Effects
Research indicates that this compound influences cellular processes such as proliferation and differentiation. It alters gene expression related to cell cycle regulation and apoptosis, impacting cell survival and growth. For instance, studies have demonstrated its ability to inhibit specific kinases involved in signal transduction pathways, which are critical for cancer cell proliferation.
At the molecular level, the compound binds to specific biomolecules, leading to changes in their activity. Its ability to inhibit certain kinases suggests a mechanism where it downregulates pathways that promote cell survival and proliferation. This characteristic positions it as a potential candidate for anticancer therapies.
Research Applications
The compound's applications span several fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for therapeutic applications in neurological disorders.
- Industry : Utilized in pharmaceuticals and agrochemicals.
Case Studies and Experimental Findings
Several studies have assessed the biological activity of this compound through both computational models and experimental assays.
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Case Study 2: Antioxidant Properties
The antioxidant capacity of this compound was evaluated against standard compounds like Trolox. The results indicated that this compound demonstrates notable antioxidant activity, suggesting potential protective effects against oxidative stress .
Q & A
Q. What are the established synthetic routes for (4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol?
Methodological Answer: The synthesis typically involves:
- Nucleophilic substitution : Introduction of the hydroxymethyl group via formaldehyde in the presence of a base (e.g., sodium hydroxide), analogous to methods used for structurally related pyrimidine derivatives .
- Purification : Recrystallization or column chromatography to achieve high purity, as demonstrated in the synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol .
- Key intermediates : Use of 4-(methylthio)phenylpiperidine derivatives as starting materials, with modifications guided by protocols for similar piperidine-based alcohols .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Spectroscopic techniques :
- NMR : H and C NMR to verify the piperidine ring, methylthio group, and hydroxymethyl moiety .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
- Chromatographic methods :
- HPLC : Utilize buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) and methanol-based mobile phases for purity assessment, as described in pharmacopeial assays .
Q. What initial biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi using disk diffusion or microdilution assays, following protocols for structurally similar alcohols like 1-(4-Methylphenyl)ethanol .
- Enzyme inhibition studies : Evaluate interactions with cytochrome P450 isoforms or kinases via fluorometric/colorimetric assays, leveraging methodologies from studies on piperidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Structural modifications :
- Methylthio group replacement : Substitute with sulfoxide/sulfone groups to assess redox sensitivity, as seen in SAR studies of methylthio-containing compounds .
- Piperidine ring substitution : Introduce substituents (e.g., fluorine, hydroxyl) at the 4-position to modulate lipophilicity and receptor binding .
- In vitro assays : Use dose-response curves (IC/EC) to quantify potency changes, comparing results to reference compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) using HPLC to ensure bioactivity correlates with intact compound .
- Data harmonization : Apply meta-analysis tools to reconcile discrepancies, as recommended in EPA guidelines for high-production-volume chemicals .
Q. What computational strategies are effective for predicting pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP3A4, referencing studies on (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
- MD simulations : Simulate blood-brain barrier permeability via GROMACS, leveraging parameters from piperidine-based CNS drug candidates .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP, solubility, and cytochrome inhibition .
Q. How can the compound’s stability under varying experimental conditions be assessed?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC, following protocols for sulfonamide-piperidine derivatives .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What formulation strategies enhance bioavailability for in vivo studies?
Methodological Answer:
- Solubility enhancement : Use cyclodextrins or lipid-based nanoparticles, as demonstrated for hydrophobic piperidine analogs .
- Pro-drug design : Synthesize ester derivatives (e.g., acetate or phosphate) to improve membrane permeability, inspired by modifications to 4-Methoxybutyrylfentanyl .
- Pharmacokinetic profiling : Conduct bioavailability studies in rodent models with intravenous/oral administration, comparing AUC and C values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
